trans-3-Hexenyl acetate

Description

Definition and Stereoisomeric Relationship to (Z)-3-Hexenyl Acetate (B1210297) (cis-3-Hexenyl Acetate)

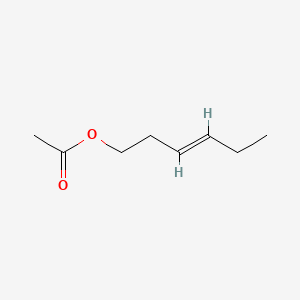

Trans-3-Hexenyl acetate is a carboxylic acid ester, an organic compound characterized by a specific arrangement of atoms. hmdb.ca It shares the same molecular formula, C8H14O2, and molecular weight with its stereoisomer, (Z)-3-Hexenyl acetate, also known as cis-3-Hexenyl acetate. nih.govnist.gov The key difference between these two isomers lies in the spatial orientation of the carbon-carbon double bond within their molecular structures. In this compound, the alkyl groups are on opposite sides of the double bond, whereas in the cis or (Z) isomer, they are on the same side. This seemingly minor structural variance leads to distinct chemical and biological properties.

Historical Context of Hexenyl Acetate Research in Chemical Ecology

The study of hexenyl acetates is deeply rooted in the field of chemical ecology, which examines the chemical interactions between living organisms. These compounds are part of a larger group known as green leaf volatiles (GLVs), which are released by plants upon tissue damage. uliege.benih.gov Research dating back several decades has identified these volatiles as crucial signaling molecules in plant defense mechanisms. nih.govfrontiersin.org The "grassy" odor associated with freshly cut grass is largely attributable to these compounds, with cis-3-hexenyl acetate often being a primary component. iwaponline.com Over time, scientific inquiry has revealed that these seemingly simple molecules play complex roles in mediating interactions between plants, herbivores, and the natural enemies of those herbivores. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

hex-3-enyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFVOOAXDOBMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047234 | |

| Record name | Hex-3-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-82-3 | |

| Record name | 3-Hexenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexen-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hex-3-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthesis of Hexenyl Acetate Isomers

Distribution of trans-3-Hexenyl Acetate (B1210297) in Biological Systems

Presence in Plant Volatile Emissions

Trans-3-Hexenyl acetate is widely distributed throughout the plant kingdom, where it plays a role as a volatile signaling molecule. vulcanchem.com It has been identified in the volatile emissions of a diverse range of plant species, often in response to biotic and abiotic stressors. oup.com For instance, it has been detected in the volatile profiles of nectarines, strawberries, tea plants (Camellia sinensis), and Dahongpao tea varieties. mdpi.comnih.govmdpi.com In nectarines, this compound was a principal ester, constituting a significant portion of the total volatile organic compounds (VOCs). mdpi.com Similarly, it has been found in the leaves of Japanese White Birch, where its emission can be influenced by environmental factors like ozone levels. researchmap.jp The compound has also been reported in Glycine max (soybean) and Artemisia annua. nih.gov

Table 1: Examples of Plant Species Emitting this compound

| Plant Species | Common Name | Reference(s) |

| Prunus persica var. nucipersica | Nectarine | mdpi.com |

| Fragaria × ananassa | Strawberry | nih.gov |

| Camellia sinensis | Tea Plant | mdpi.com |

| Betula platyphylla var. japonica | Japanese White Birch | researchmap.jp |

| Glycine max | Soybean | nih.gov |

| Artemisia annua | Sweet Wormwood | nih.gov |

| Phytolacca americana | American Pokeweed | researchgate.net |

| Matricaria recutita | Chamomile | nih.gov |

Detection in Other Biological Matrices

Beyond the plant kingdom, this compound has been identified in other biological systems. It has been reported in cooked beef, chicken, and pork, suggesting its formation during thermal processing. perfumerflavorist.com Furthermore, it has been detected in the volatile emissions of the fungus Amylostereum areolatum, a symbiont of the woodwasp Sirex noctilio. nih.gov The presence of this compound in such diverse matrices highlights its broad distribution in nature.

Biosynthetic Pathways Leading to Hexenyl Acetate Isomers

The formation of hexenyl acetate isomers is intricately linked to the oxylipin pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids. gsartor.org

General Oxylipin Pathway Framework and C6 Volatile Formation

The biosynthesis of C6 volatiles, including hexenyl acetates, begins with the release of linoleic acid and α-linolenic acid from plant membranes. gsartor.orgnih.gov These fatty acids are then oxygenated by lipoxygenase (LOX) enzymes to form 13-hydroperoxides. sci-hub.seresearchgate.net The resulting hydroperoxides are subsequently cleaved by hydroperoxide lyase (HPL) into C6 aldehydes, such as (Z)-3-hexenal, and a C12 oxo-acid. sci-hub.seresearchgate.net These C6 aldehydes are then reduced to their corresponding C6 alcohols by alcohol dehydrogenase (ADH). nih.gov This series of reactions, from fatty acids to C6 alcohols, constitutes the initial framework for the production of the precursors to hexenyl acetate isomers. researchgate.netoup.com

Enzymatic Mechanisms in Acetate Esterification of Hexenols (e.g., role of alcohol acyltransferases)

The final step in the biosynthesis of hexenyl acetates is the esterification of hexenols with acetyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). nih.govresearchgate.net These enzymes are responsible for the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, leading to the formation of a wide variety of esters that contribute to the aroma of fruits and plants. nih.govconsensus.app

Studies on apricot (Prunus armeniaca) have identified a specific AAT, PaAAT1, that plays a crucial role in the production of C6 esters. nih.govnih.gov Overexpression of this enzyme in apricot fruit led to a significant increase in the production of hexenyl acetate, (E)-2-hexenyl acetate, and (Z)-3-hexenyl acetate, with a corresponding decrease in their alcohol precursors. nih.govresearchgate.net In vitro assays confirmed that the PaAAT1 enzyme can utilize C6 alcohols as substrates to produce these acetate esters. nih.govresearchgate.net Similarly, in tea plants (Camellia sinensis), an acyltransferase named CsCHAT1 has been shown to convert (Z)-3-hexenol into (Z)-3-hexenyl acetate. nih.gov The activity of these AATs is a critical control point in the biosynthesis of hexenyl acetate isomers. consensus.app

Genetic Regulation of Biosynthesis Pathways (e.g., related to (Z)-3-Hexenyl Acetate)

The biosynthesis of hexenyl acetate isomers is a tightly regulated process involving the expression of multiple genes. The expression of genes encoding key enzymes in the oxylipin pathway, such as LOX and HPL, can be induced by various stimuli, including wounding and herbivore attack. sci-hub.senih.gov

In the context of (Z)-3-hexenyl acetate biosynthesis in tea plants, research has identified two transcription factors, CsNAC30 and CsTCP11, that positively regulate the expression of the CsCHAT1 gene. nih.gov The suppression of either of these transcription factors resulted in a decreased production of (Z)-3-hexenyl acetate, highlighting their importance in the regulatory network. nih.gov Furthermore, the biosynthesis of (Z)-3-hexenyl acetate in tea plants can be induced by jasmonic acid (JA), a key signaling molecule in plant defense. nih.gov This indicates a complex interplay between different signaling pathways in the regulation of hexenyl acetate production.

Investigation into the Biosynthesis of this compound Yields Limited Results

A thorough review of available scientific literature reveals a significant lack of detailed information regarding the specific biosynthetic pathway of this compound in plants. While the general biosynthesis of hexenyl acetate isomers, a class of compounds known as green leaf volatiles (GLVs), is well-documented, the focus of existing research is overwhelmingly on the formation of the (Z)-3- and (E)-2-isomers.

The established pathway for GLV biosynthesis originates from the oxygenation of fatty acids, primarily linolenic acid, through the lipoxygenase (LOX) pathway. This process involves a series of enzymatic reactions:

Lipoxygenase (LOX) introduces an oxygen molecule to linolenic acid.

Hydroperoxide lyase (HPL) then cleaves the resulting hydroperoxide to form (Z)-3-hexenal. researchgate.net

This aldehyde can then be isomerized to (E)-2-hexenal. researchgate.net

Alcohol dehydrogenase (ADH) reduces these aldehydes to their corresponding alcohols, (Z)-3-hexenol and (E)-2-hexenol. researchgate.net

Finally, alcohol acyltransferase (AAT) catalyzes the esterification of these alcohols with acetyl-CoA to produce (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate. researchgate.net

While some databases list this compound as a naturally occurring compound in certain plants, such as soybean (Glycine max) and sweet wormwood (Artemisia annua), the specific enzymatic steps that would lead to the formation of the trans configuration at the 3-position are not described in the primary scientific literature. nih.gov Food science databases also acknowledge its presence in some foods but explicitly state that information on its biosynthesis is not available. foodb.ca

The investigation into the isomeric specificity of hexenyl acetate formation consistently points to the prevalence of the (Z)-3 and (E)-2 isomers, with detailed enzymatic and genetic evidence supporting their production. Unfortunately, equivalent research detailing the specific formation of this compound is not available at this time. Therefore, a scientifically accurate and thorough description of its unique biosynthesis cannot be provided.

Ecological and Biological Roles of Hexenyl Acetate Isomers

The C6-group of volatile organic compounds, broadly known as green leaf volatiles (GLVs), includes aldehydes, alcohols, and their acetate esters. These compounds are responsible for the characteristic "green odor" of freshly cut grass and are synthesized by nearly all plants. Among these, the isomers of hexenyl acetate play significant, though varied, roles in ecological interactions, particularly in plant defense and communication.

Role in Plant Insect Interactions

Herbivore-Induced Plant Volatile (HIPV)

Trans-3-Hexenyl acetate (B1210297) is a well-documented herbivore-induced plant volatile (HIPV). nih.gov Plants release this compound, often as part of a complex blend of volatiles, in response to feeding by insects. mdpi.com This release serves as an indirect defense mechanism. nih.gov For instance, maize plants damaged by insect larvae have been shown to release greater quantities of (Z)-3-hexenyl acetate compared to undamaged or manually damaged plants. mdpi.com These volatile signals can communicate the presence of a threat to other parts of the same plant or even to neighboring plants, a phenomenon known as "priming," which prepares them to mount a more robust defense if attacked. nih.govnih.gov

Attraction of Parasitoids and Predators

A key function of trans-3-Hexenyl acetate as an HIPV is the attraction of natural enemies of the herbivorous insects. mdpi.com Parasitoids and predators use these chemical cues to locate their hosts or prey. nih.gov For example, research has shown that synthetic (Z)-3-hexenyl acetate can attract predatory insects like the mirid Deraeocoris brevis and the anthocorid Orius tristicolor. oup.com Similarly, a blend of volatiles including (Z)-3-hexenyl acetate has been found to attract Cotesia vestalis, a parasitoid wasp of the diamondback moth larvae. frontiersin.org However, the response of natural enemies can be highly specific, and not all predators or parasitoids are attracted to this particular compound. oup.com

Role in Pollinator Attraction

The role of this compound in pollinator attraction is more varied. While some studies suggest it can be part of a floral scent bouquet that attracts pollinators, others indicate it can have a repellent effect. For instance, in alfalfa, cis-3-hexenyl acetate elicited a strong antennal response in honeybees but appeared to decrease their visitation. e-jecoenv.org In contrast, a mixture containing (Z)-3-hexenyl acetate was found to be attractive to the predatory wasp pollinators of the orchid Epipactis helleborine. slu.se This suggests the context and the specific blend of volatiles are crucial in determining the effect on pollinators.

Advanced Analytical and Methodological Approaches in Hexenyl Acetate Research

Methodologies for Isomeric Differentiation and Quantification

The accurate identification and quantification of trans-3-hexenyl acetate (B1210297) are complicated by the presence of its isomers, such as cis-3-hexenyl acetate, which often coexist and have similar physicochemical properties. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like hexenyl acetates. frontiersin.org However, standard GC columns may not always provide sufficient separation of these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the separation and identification of volatile compounds. frontiersin.org For enhanced separation of isomers, specialized capillary columns are employed. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater resolving power, allowing for the separation and identification of a large number of volatiles in complex samples, including isomeric compounds that may co-elute in one-dimensional GC. mdpi.commdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique commonly used for extracting VOCs from various matrices, such as air, water, and food samples, prior to GC-MS analysis. mdpi.comresearchgate.net The choice of SPME fiber coating is critical for the efficient extraction of target analytes. researchgate.net For instance, Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often used for the analysis of a broad range of volatile and semi-volatile compounds. mdpi.com Headspace SPME (HS-SPME) is particularly useful for analyzing volatiles emitted from plant materials or present in food products.

Chiral Gas Chromatography: Since many biological interactions are stereospecific, differentiating between enantiomers (non-superimposable mirror-image isomers) is crucial. wisc.edu Chiral GC columns, such as those containing cyclodextrin (B1172386) derivatives, are specifically designed for the separation of enantiomers. nih.govwisc.educhromatographyonline.com These columns allow for the determination of the enantiomeric composition of chiral compounds, which is vital for authenticity studies of natural products and for understanding biological activity. chromatographyonline.com The resolution of enantiomers can often be improved by derivatizing the chiral analytes, for example, by converting chiral alcohols into their acetate esters. nih.gov

Quantification: For quantitative or semi-quantitative analysis using GC-MS, an internal standard is typically added to the samples. mdpi.com This allows for the normalization of the signals and comparison of the relative abundance of compounds between different samples. mdpi.com Calibration curves generated from standard solutions of the analytes are used for absolute quantification. researchgate.net

Table 1: Comparison of Analytical Techniques for Hexenyl Acetate Analysis

| Technique | Principle | Application in Hexenyl Acetate Research | Key Advantages |

|---|---|---|---|

| GC-MS | Separates compounds based on boiling point and polarity, followed by mass-based detection. | Identification and quantification of trans-3-hexenyl acetate and its isomers in various samples. frontiersin.orgresearchgate.net | High sensitivity and specificity; considered a "gold standard" for VOC analysis. frontiersin.org |

| SPME | Adsorptive extraction of analytes onto a coated fiber. | Solvent-free sample preparation for concentrating hexenyl acetates from air, water, or headspace. mdpi.comresearchgate.net | Simple, fast, and solventless. researchgate.net |

| GC×GC-TOF-MS | Two-dimensional gas chromatography for enhanced separation, coupled with high-speed mass spectrometry. | Resolving complex mixtures and differentiating closely related isomers of hexenyl acetate. mdpi.commdpi.com | Superior separation power and ability to identify a larger number of compounds. mdpi.com |

| Chiral GC | Utilizes a chiral stationary phase to separate enantiomers. | Differentiating between enantiomers of chiral hexenyl acetate precursors or related compounds. wisc.educhromatographyonline.com | Enables determination of enantiomeric ratios, crucial for authenticity and biological studies. chromatographyonline.com |

In Vivo and In Vitro Experimental Systems for Biological Activity Assessment

To understand the biological effects of trans-3-hexenyl acetate, researchers use a variety of experimental systems that assess behavioral and physiological responses in organisms, particularly insects. These methods range from direct measurement of neural activity to observing behavioral changes in controlled environments.

Electroantennography (EAG): This technique directly measures the electrical response of an insect's antenna to an odor stimulus. It is a powerful tool for screening which volatile compounds are detected by an insect's olfactory system. EAG has been used to show that various insects exhibit antennal responses to this compound and its isomers, indicating their perception of these compounds. science.govresearchgate.net

Y-Tube Olfactometry: A Y-tube olfactometer is a common behavioral assay used to study the preference or aversion of an organism to a specific odor. The apparatus consists of a Y-shaped tube where an insect is released at the base and can choose to move towards one of two arms, each carrying a different air stream (e.g., one with a test compound and one with a control). Studies using this method have demonstrated that this compound can act as an attractant for certain insect species. science.gov

Wind Tunnel Assays: Wind tunnels provide a more realistic environment for studying insect flight behavior in response to odor plumes. These controlled environments allow researchers to observe and quantify behaviors such as upwind flight, casting, and source location in response to a specific scent, like this compound. This method helps to understand how insects navigate towards a source of the volatile, such as a host plant.

Oviposition Preference Assays: For many herbivorous insects, the choice of where to lay eggs is critical for offspring survival. Oviposition preference assays are designed to determine whether a particular compound, such as this compound, influences this decision. These assays have shown that certain green leaf volatiles can serve as oviposition cues for female insects. science.gov

Table 2: Experimental Systems for Assessing Biological Activity of trans-3-Hexenyl Acetate

| Experimental System | Type | Information Gained | Example Application |

|---|---|---|---|

| Electroantennography (EAG) | In Vitro / Ex Vivo | Measures the overall electrical response of the antenna to an odor, indicating detection. | Screening insect antennal responses to a range of green leaf volatiles, including trans-3-hexenyl acetate. science.govresearchgate.net |

| Y-Tube Olfactometry | In Vivo (Behavioral) | Assesses the preference or repellency of an insect to a specific volatile compound. | Determining if trans-3-hexenyl acetate attracts or repels a particular insect species. science.gov |

| Wind Tunnel Assays | In Vivo (Behavioral) | Studies insect flight orientation and navigation within a controlled odor plume. | Observing how an insect flies upwind towards a source of trans-3-hexenyl acetate. |

| Oviposition Preference Assays | In Vivo (Behavioral) | Evaluates the role of a volatile in influencing egg-laying site selection by female insects. | Investigating if the presence of trans-3-hexenyl acetate on a leaf surface encourages or deters oviposition. science.gov |

Omics Approaches in Elucidating Organismal Responses to Hexenyl Acetates

The advent of "omics" technologies has revolutionized the study of how organisms respond to environmental stimuli at the molecular level. Transcriptomics and metabolomics are particularly valuable for understanding the complex cellular and metabolic changes induced by exposure to this compound.

Transcriptomics: This approach involves the large-scale study of gene expression through the analysis of the transcriptome (the complete set of RNA transcripts). When a plant is wounded or attacked by an herbivore, it releases GLVs like this compound. Transcriptomic analysis can reveal which genes are up- or down-regulated in the plant in response to this compound. For example, studies have shown that the expression of genes involved in defense pathways, such as those related to jasmonic acid signaling, can be altered by exposure to hexenyl acetate. researchgate.net This provides insight into the signaling role of this volatile in priming plant defenses.

Metabolomics: Metabolomics is the comprehensive analysis of all metabolites within a biological system. In the context of hexenyl acetate research, metabolomics can be used to study the changes in the volatile profiles of plants under different conditions (e.g., different agricultural systems or in response to stress). By using techniques like HS-SPME coupled with GC-MS and applying chemometric tools, researchers can differentiate the metabolic fingerprints of plants and identify key compounds, including this compound, that are associated with specific traits or treatments. This "foodomics" approach can reveal how agricultural practices impact the production of important flavor and aroma compounds.

Challenges in Volatile Organic Compound Collection and Analysis

Despite the advanced methodologies available, the analysis of volatile organic compounds (VOCs) like this compound is fraught with challenges that can impact the accuracy and reproducibility of results.

Sampling and Collection: The collection of VOCs from the air or headspace of a sample is a critical step. Fast active sampling of VOCs in field conditions can be particularly challenging, especially when the exposure time to the emission source is limited. nih.gov The choice of adsorbent material (e.g., Tenax TA, XAD-2) and the sampling parameters (e.g., flow rate, volume) can significantly affect the recovery of different compounds based on their volatility and concentration. nih.gov For SPME, factors such as extraction time, temperature, and fiber type must be carefully optimized to ensure efficient and reproducible extraction. researchgate.net

Analytical Complexity and Isomerism: The high degree of structural isomerism among VOCs presents a major analytical hurdle. mdpi.com Isomers often have very similar mass spectra, making their differentiation and positive identification complex, even with high-resolution mass spectrometry. mdpi.com This requires careful examination of retention times, mass fragmentation patterns, and comparison with authentic standards. mdpi.com Furthermore, non-linear retention time shifts during a long sequence of GC-MS analyses can complicate the alignment and comparison of data across many samples. nih.gov

Data Processing and Interpretation: Untargeted metabolomics studies generate vast and complex datasets. The data processing workflow, from peak deconvolution and alignment to normalization and statistical analysis, is prone to errors. nih.gov For instance, data deconvolution software can sometimes incorrectly split a single compound into multiple components. nih.gov The lack of comprehensive and curated mass spectral libraries for all possible VOCs also poses a significant challenge for compound identification. mdpi.com

Quantification Issues: Accurate quantification of VOCs can be difficult. In many untargeted studies, authentic standards are not available for every compound detected. mdpi.com In such cases, researchers often resort to semi-quantification, where the relative abundance is compared across samples, which may not reflect the true concentrations. mdpi.commdpi.com The progressive deterioration of instrumental performance over the course of an analysis, due to factors like ion source contamination, can also lead to a loss of signal intensity, requiring robust normalization strategies to correct for this drift. nih.gov

Stereoselective Synthesis Routes for this compound

The primary challenge in synthesizing this compound lies in controlling the geometry of the carbon-carbon double bond to favor the trans (or E) isomer. The most direct and common industrial method involves the esterification of trans-3-hexen-1-ol (B1233542). Therefore, the stereoselective synthesis of this precursor alcohol is the key step.

One effective method for establishing the trans double bond is the Wittig reaction, specifically using stabilized ylides or the Schlosser modification, which favors the formation of E-alkenes. The general approach involves the reaction of an appropriate three-carbon aldehyde with a three-carbon phosphonium (B103445) ylide.

A common route is the reaction of propanal with the ylide generated from (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide. The subsequent esterification of the resulting trans-3-hexen-1-ol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base yields this compound.

Another significant industrial route involves the Prins reaction, where 1-pentene (B89616) reacts with formaldehyde (B43269) in the presence of a Lewis acid catalyst. This can produce a mixture of cis- and trans-3-hexen-1-ol isomers. google.com The ratio of these isomers can be influenced by the reaction conditions and catalyst choice. google.com The desired trans-isomer is then separated from the mixture via fractional distillation before being esterified. A typical final step is the acetylation of trans-3-hexen-1-ol using ethyl acetate. chemicalbook.com

| Reaction Step | Reactants | Reagents/Catalysts | Key Outcome |

| Alcohol Synthesis | 1-Pentene, Formaldehyde | Lewis Acid (e.g., BF₃·OEt₂) | Formation of a mixture of cis- and trans-3-hexen-1-ol. google.com |

| Isomer Separation | cis/trans-3-hexen-1-ol mixture | - | Isolation of trans-3-hexen-1-ol via fractional distillation. |

| Esterification | trans-3-Hexen-1-ol, Ethyl acetate | Enzyme (e.g., Lipase) or Acid Catalyst | Formation of this compound and ethanol. chemicalbook.com |

Preparation of Synthetic Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are performed to understand how modifications to a molecule's structure affect its chemical properties and biological activity. For this compound, these studies often focus on its atmospheric reactivity, which is crucial for understanding its environmental fate as a biogenic volatile organic compound (BVOC).

Researchers synthesize a series of analogs by modifying the ester portion of the molecule while retaining the cis or trans-3-hexenyl core. These analogs are then subjected to kinetic studies, for example, by reacting them with atmospheric oxidants like ozone (O₃) or hydroxyl radicals (OH). researchgate.netacs.org By comparing the reaction rates of different esters, scientists can deduce the electronic and steric effects of the ester group on the reactivity of the double bond. acs.org

For instance, a study investigating the gas-phase ozonolysis of a series of cis-3-hexenyl esters provided valuable SAR data. acs.org The esters were synthesized by the standard esterification of cis-3-hexen-1-ol (B126655) with the corresponding acyl chloride or anhydride. The findings from such studies on the cis-isomer provide strong inferential data for the reactivity of their trans-counterparts.

The table below presents a series of cis-3-hexenyl ester analogs that have been synthesized for SAR studies, along with their experimentally determined reaction rate coefficients with ozone. The data reveals that the reactivity of the C=C double bond towards ozone increases with the size and electron-donating ability of the ester group. acs.org

| Compound Name | Structure of R Group (in R-COO-CH₂CH₂CH=CHCH₂CH₃) | Reaction Rate Coefficient with O₃ (k x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) |

| cis-3-Hexenyl formate (B1220265) (Z3HF) | -H | 4.5 ± 0.5 acs.org |

| cis-3-Hexenyl acetate (Z3HAc) | -CH₃ | 5.5 ± 0.6 acs.org |

| cis-3-Hexenyl isobutyrate (Z3HiB) | -CH(CH₃)₂ | 7.9 ± 0.9 acs.org |

| cis-3-Hexenyl 3-methylbutanoate (Z3H3MeB) | -CH₂CH(CH₃)₂ | 11.9 ± 1.3 acs.org |

| cis-3-Hexenyl hexanoate (B1226103) (Z3HH) | -(CH₂)₄CH₃ | 15.3 ± 1.7 acs.org |

| cis-3-Hexenyl cis-3-hexenoate (Z3HZ3H) | -CH₂CH=CHCH₂CH₃ (cis) | 22.5 ± 2.5 acs.org |

| cis-3-Hexenyl benzoate (B1203000) (Z3HBz) | -C₆H₅ | 29.1 ± 3.2 acs.org |

These studies are critical for developing atmospheric models that can accurately predict the environmental impact of this and related biogenic volatile organic compounds. acs.org

Table of Compounds

Environmental Dynamics and Atmospheric Chemistry of Hexenyl Acetates

Emission Patterns of Hexenyl Acetate (B1210297) Isomers from Biogenic Sources

Hexenyl acetate isomers are significant components of the biogenic volatile organic compounds (BVOCs) released by vegetation. nih.gov These emissions, primarily of the (Z)-3-hexenyl acetate isomer, are a plant's response to various stressors. nih.govmdpi.com Termed "green leaf volatiles" (GLVs), this group of C6 compounds, which includes aldehydes, alcohols, and esters, is produced through the biochemical conversion of fatty acids within plant cells. rsc.org

The emission of hexenyl acetates is strongly linked to plant stress. While healthy, undisturbed plants emit only trace amounts, significant releases occur in response to mechanical damage, such as from cutting or herbivore activity, and other biotic or abiotic stresses like drought or pathogen attack. nih.gov For instance, (Z)-3-hexenyl acetate can constitute about 40% of the total biogenic VOC emissions from freshly cut grass. nih.gov These emissions can be substantial on a local level during events like harvesting or lawn mowing. nih.gov One study documented emissions of up to (8.66 ± 0.08) μg m⁻² of (Z)-3-hexenyl acetate in a suburban area during lawn mowing activities. nih.gov

The quantity and pattern of emissions can vary significantly between plant species and even between different varieties of the same species. A study on Tulbaghia violacea (society garlic) demonstrated this variability. The white-flowered 'Alba' variety was found to constitutively emit approximately 2.5 times more (Z)-3-hexenyl acetate from its flowers than the purple-flowered 'Violacea' variety. mdpi.com Upon mechanical wounding (cutting of leaves), emissions from both varieties increased dramatically, by as much as 10 to 50 times compared to the unwounded plants. mdpi.comresearchgate.net

Below is a table summarizing the semi-quantitative emission rates of (Z)-3-hexenyl acetate from two varieties of Tulbaghia violacea, both constitutively from flowers and from the whole plant after wounding.

Table 1: Emission of (Z)-3-Hexenyl Acetate from Tulbaghia violacea Varieties

| Variety | Condition | Emission Rate (ng/g fresh weight) | Emission Rate (ng/plant in 5h) |

|---|---|---|---|

| 'Alba' (White-flowered) | Flowers (Constitutive) | 125.0 ± 19.5 | - |

| 'Violacea' (Purple-flowered) | Flowers (Constitutive) | 50.1 ± 10.8 | - |

| 'Alba' (White-flowered) | Whole Plant (Wounded) | - | 2210.0 ± 210.0 |

| 'Violacea' (Purple-flowered) | Whole Plant (Wounded) | - | 1315.0 ± 155.0 |

Data sourced from a study on Tulbaghia violacea. mdpi.com

Atmospheric Reactivity and Degradation Pathways (e.g., ozonolysis kinetics of isomers)

Once emitted into the troposphere, hexenyl acetate isomers are removed through reactions with atmospheric oxidants. The primary degradation pathways are reactions with the hydroxyl radical (OH) during the daytime, the nitrate (B79036) radical (NO₃) at night, and ozone (O₃). rsc.org Due to the presence of a carbon-carbon double bond, the reaction with ozone is a particularly significant degradation channel, especially in polluted environments where ozone concentrations are elevated. rsc.org

The ozonolysis reaction proceeds via an electrophilic 1,3-cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide (1,2,3-trioxolane). mdpi.com This intermediate rapidly decomposes into a carbonyl compound and a Criegee Intermediate (CI). mdpi.com For (Z)-3-hexenyl acetate, the primary products of this decomposition are propanal and 3-oxopropyl acetate. mdpi.com

The reactivity of hexenyl acetate isomers towards ozone and other oxidants is quantified by their reaction rate coefficients. Several studies have experimentally measured and theoretically calculated these coefficients for various isomers. The rate of reaction is influenced by the position of the double bond and the isomeric configuration (cis/trans). For example, theoretical calculations show that the ozonolysis rate constant for trans-3-hexenyl acetate is significantly higher than that for trans-2-hexenyl acetate.

The table below presents a compilation of gas-phase reaction rate coefficients for various hexenyl acetate isomers with major atmospheric oxidants at approximately 298 K. These values are crucial for atmospheric models that predict the lifetime and environmental impact of these compounds.

Table 2: Gas-Phase Reaction Rate Coefficients of Hexenyl Acetate Isomers (at ~298 K)

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Study Type |

|---|---|---|---|

| (Z)-3-Hexenyl acetate | O₃ | (5.5 ± 0.6) x 10⁻¹⁷ | Experimental |

| (Z)-3-Hexenyl acetate | O₃ | (5.4 ± 1.4) x 10⁻¹⁷ | Experimental |

| (Z)-3-Hexenyl acetate | O₃ | (5.77 ± 0.70) x 10⁻¹⁷ | Experimental |

| (Z)-3-Hexenyl acetate | O₃ | 9.84 x 10⁻¹⁷ | Theoretical |

| trans-3-Hexenyl acetate | O₃ | 7.37 x 10⁻¹⁷ | Theoretical |

| cis-2-Hexenyl acetate | O₃ | 2.50 x 10⁻¹⁷ | Theoretical |

| trans-2-Hexenyl acetate | O₃ | 1.39 x 10⁻¹⁷ | Theoretical |

| (Z)-3-Hexenyl acetate | OH | (4.19 ± 0.38) x 10⁻¹¹ | Experimental |

| (Z)-3-Hexenyl acetate | OH | (7.84 ± 1.64) x 10⁻¹¹ | Experimental |

| (Z)-3-Hexenyl acetate | NO₃ | (2.46 ± 0.75) x 10⁻¹³ | Experimental |

These data are compiled from multiple experimental and theoretical studies. nih.govmdpi.comresearchgate.net

Based on these reaction rates, the atmospheric lifetime of hexenyl acetates can be estimated. For instance, with a typical daytime OH concentration of 2 x 10⁶ molecules cm⁻³, the lifetime of (Z)-3-hexenyl acetate with respect to OH reaction is a few hours. Similarly, its reaction with ozone at a concentration of 7 x 10¹¹ molecules cm⁻³ leads to a lifetime on the order of several hours, confirming that these are rapid degradation processes.

Formation of Secondary Organic Aerosols from Hexenyl Acetate Ozonolysis

The atmospheric oxidation of hexenyl acetates, particularly through ozonolysis, is a known pathway for the formation of secondary organic aerosols (SOA). mdpi.com These aerosols are microscopic particles formed when low-volatility oxidation products condense from the gas phase. mdpi.com SOA influences the Earth's radiative balance by scattering and absorbing radiation and can also impact air quality and human health. mdpi.com

The ozonolysis of (Z)-3-hexenyl acetate has been shown to contribute to the SOA budget, especially in areas with significant biogenic emissions like freshly mowed lawns. mdpi.com The efficiency of SOA formation, known as the SOA yield, is a critical parameter in atmospheric models. The yield is defined as the mass of aerosol produced per mass of the precursor hydrocarbon reacted. Studies have reported molar SOA yields for (Z)-3-hexenyl acetate oxidation, highlighting the greater efficiency of ozonolysis compared to OH-initiated oxidation in forming particulate matter.

Table 3: Molar SOA Yields from (Z)-3-Hexenyl Acetate Oxidation

| Oxidation Pathway | Molar SOA Yield (%) |

|---|---|

| OH-initiated Oxidation | 0.9% |

| O₃-initiated Oxidation (Ozonolysis) | 8.5% |

Yields are attributed to oligomerization processes. nih.gov

The formation of SOA from hexenyl acetate ozonolysis is a complex process influenced by various environmental factors. The presence of other atmospheric pollutants can affect the process; for example, sulfur dioxide (SO₂) has been found to promote the formation of new particles during (Z)-3-hexenyl acetate ozonolysis, while acidic seed particles can have an inhibitory effect. mdpi.comresearchgate.net

Furthermore, relative humidity (RH) plays a non-trivial role. Studies have shown that RH can inhibit new particle formation from the ozonolysis of (Z)-3-hexenyl acetate, effectively shutting down the process at RH levels above 1%. This is attributed to gas-phase chemistry involving water vapor, which can quench the Criegee intermediates formed during ozonolysis, leading to the formation of higher volatility products that are less likely to partition into the aerosol phase. mdpi.com

The chemical and optical properties of the resulting SOA have also been investigated. SOA formed from the ozonolysis of (Z)-3-hexenyl acetate is found to be weakly absorbing. mdpi.com Analysis of its composition reveals that differences in molecular-level makeup, influenced by factors like humidity during formation, can lead to significantly different optical properties even when bulk chemical properties like the oxygen-to-carbon ratio (O:C) are similar. mdpi.com

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-2-Hexenyl acetate |

| (Z)-2-Hexenyl acetate |

| (Z)-3-Hexenol |

| (Z)-3-Hexenyl acetate |

| 3-oxopropyl acetate |

| Acetone |

| Benzyl alcohol |

| Decanal |

| Ethene |

| Isoprene |

| Methanol |

| Monoterpenes |

| Nitrate radical |

| Nitric acid |

| Nonanal |

| Ozone |

| Propanal |

| Sesquiterpenes |

| Sulfur dioxide |

| Sulfuric acid |

| trans-2-Hexenyl acetate |

Future Research Directions for Trans 3 Hexenyl Acetate

Elucidating Specific Biological Functions and Ecological Niches of trans-3-Hexenyl Acetate (B1210297)

trans-3-Hexenyl acetate is a key member of the green leaf volatiles (GLVs), a group of compounds released by plants upon tissue damage. mdpi.com These volatiles play crucial roles in plant defense, both directly and indirectly. nih.gov Future research should aim to dissect the specific contributions of the trans-isomer to these processes. While much of the existing literature focuses on the cis-isomer, (Z)-3-hexenyl acetate, a focused effort is needed to clarify the distinct biological functions and ecological significance of this compound.

Key research questions in this area include:

Direct Defense: Investigating the toxic or repellent effects of pure this compound on a broader range of insect herbivores. nih.gov

Indirect Defense: Quantifying the ability of this compound to attract natural enemies of herbivores, such as parasitic wasps and predatory insects. nih.gov

Plant-Plant Signaling: Determining the efficacy of this compound as an airborne signal to prime the defenses of neighboring plants against future attacks. mdpi.com This includes examining its ability to induce or prime the production of defense-related compounds like jasmonic acid. foreverest.net

Ecological Context: Exploring the emission patterns of this compound in different plant species and under various types of biotic and abiotic stress to understand its specific ecological niches.

A deeper understanding of these functions will require sophisticated field and laboratory experiments that can isolate the effects of the trans-isomer from other closely related GLVs.

Comparative Chemical Ecology of this compound and its Stereoisomers

The biological activity of many semiochemicals is highly dependent on their stereochemistry. A critical area for future research is the comparative chemical ecology of this compound and its stereoisomer, cis-3-hexenyl acetate. While both isomers share a similar green, fruity odor profile, subtle differences in their chemical structure can lead to significant variations in their ecological roles. scentree.co

Future comparative studies should focus on:

Insect Electrophysiology and Behavior: Directly comparing the responses of insect antennae (electroantennography) and behavior (olfactometer assays) to the trans and cis isomers. This will help to identify species that can distinguish between the two and how this affects their host-finding or oviposition behaviors.

Plant Responses: Investigating whether plants exhibit differential defense priming or metabolic responses when exposed to this compound versus cis-3-hexenyl acetate.

Synergistic and Antagonistic Effects: Examining how the ratio of trans- to cis-isomers in a volatile blend influences the behavior of insects and the responses of plants.

Such studies will provide a more nuanced understanding of the information encoded in plant volatile emissions and the specificity of plant-insect interactions.

Biotechnological Applications and Ecologically Sustainable Pest Management Leveraging Isomer Specificity

The specific behavioral responses of insects to individual isomers of 3-hexenyl acetate open up possibilities for their use in biotechnology and sustainable agriculture. Research in this area should focus on harnessing the isomer-specific effects for targeted pest management strategies.

Potential applications to be explored include:

Enhanced Trapping Systems: Investigating the use of this compound as a lure, either alone or in combination with sex pheromones, to improve the capture efficiency of traps for specific pest species. For example, (Z)-3-hexenyl acetate has been shown to enhance the attraction of male oriental fruit moths to pheromone traps. researchgate.net Similar studies are needed for the trans-isomer.

"Push-Pull" Strategies: Developing integrated pest management systems where this compound could be used as a repellent ("push") in combination with attractants ("pull") to manipulate insect distribution in agricultural fields.

Defense Priming in Crops: Exploring the potential for field application of this compound to prime the natural defenses of crops, making them more resistant to herbivory and disease. mdpi.com Research is needed to determine the optimal application methods and to assess any potential trade-offs with plant growth and yield.

A key challenge will be to develop cost-effective and stable formulations for the controlled release of this compound in an agricultural setting.

Understanding the Regulation and Fate of this compound in Organisms

A complete picture of the ecological role of this compound requires a thorough understanding of its biosynthesis, regulation, and degradation within organisms. Future research in this area will benefit from a combination of biochemical, molecular, and genetic approaches.

Key research goals include:

Biosynthesis: Identifying and characterizing the specific enzymes responsible for the production of this compound. This includes the alcohol acyltransferases (AATs) that catalyze the esterification of trans-3-hexen-1-ol (B1233542). researchgate.net The biosynthetic pathway for green leaf volatiles starts with the oxygenation of linolenic acid by lipoxygenase, followed by cleavage by hydroperoxide lyase to form aldehydes, which are then reduced to alcohols and subsequently esterified. researchgate.net

Regulation: Uncovering the genetic and environmental factors that regulate the production and emission of this compound. This includes studying the transcriptional regulation of biosynthetic genes in response to herbivory, mechanical damage, and other stressors.

Metabolism and Degradation: Investigating how this compound is metabolized and degraded by both plants and insects. In plants, for instance, (Z)-3-hexenyl acetate can be taken up and hydrolyzed back to (Z)-3-hexen-1-ol by carboxylesterases. nih.gov Understanding the metabolic fate of the trans-isomer is crucial for determining its persistence and activity in different biological systems.

Elucidating these molecular mechanisms will not only advance our fundamental knowledge but also provide new targets for biotechnological manipulation to enhance plant defense or to produce valuable natural compounds.

Data Tables

Table 1: Selected Insect Species and their Documented Responses to Isomers of 3-Hexenyl Acetate

| Insect Species | Common Name | Isomer(s) Studied | Observed Response | Reference |

| Spodoptera frugiperda | Fall Armyworm | (Z)-3-Hexenyl acetate | Attraction and oviposition stimulation | nih.gov |

| Grapholita molesta | Oriental Fruit Moth | (Z)-3-Hexenyl acetate | Enhanced attraction of males to sex pheromone traps | researchgate.net |

| Holotrichia parallela | Dark Black Chafer | (Z)-3-Hexenyl acetate | Specific attractant for females | mdpi.com |

| Melanoplus sanguinipes | Migratory Grasshopper | (Z)-3-Hexenyl acetate | Strong electroantennogram (EAG) response | nih.gov |

Table 2: Overview of Key Enzymes in the Biosynthesis and Metabolism of 3-Hexenyl Acetate

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Reference |

| Lipoxygenase | LOX | Dioxygenation of fatty acids | Linolenic acid | 13-Hydroperoxylinolenic acid | researchgate.net |

| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxides | 13-Hydroperoxylinolenic acid | (Z)-3-Hexenal | researchgate.net |

| Alcohol Dehydrogenase | ADH | Reduction of aldehydes | (Z)-3-Hexenal | (Z)-3-Hexen-1-ol | researchgate.net |

| Alcohol Acyltransferase | AAT | Esterification of alcohols | (Z)-3-Hexen-1-ol, Acetyl-CoA | (Z)-3-Hexenyl acetate | researchgate.net |

| Carboxylesterase | CXE | Hydrolysis of esters | (Z)-3-Hexenyl acetate | (Z)-3-Hexen-1-ol | nih.gov |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying trans-3-hexenyl acetate in plant matrices?

- Methodological Answer : Use Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for volatile compound extraction and identification. This technique effectively isolates low-concentration volatiles from plant tissues (e.g., petals, leaves) and provides high sensitivity for quantification. For example, this compound was detected in Rosa species at concentrations ranging from 4.13% to 11.60% using this method . Confirmatory analysis can employ NMR spectroscopy to resolve structural ambiguities, particularly for distinguishing stereoisomers .

Q. How can researchers synthesize this compound with high stereochemical purity?

- Methodological Answer : Synthesize via acetylation of (E)-3-hexenol using acetic anhydride or acetyl chloride under acid catalysis. For enhanced stereochemical control, employ Brønsted acid ionic liquids (e.g., 1a/butyl acetate biphasic systems), which preserve the trans-configuration of the double bond with yields exceeding 94% . Validate purity via chiral GC columns or polarimetry .

Q. What are the primary challenges in differentiating this compound from its cis isomer?

- Methodological Answer : Use retention time indices in GC-MS (e.g., trans isomer elutes at KI 1005 vs. cis at KI 1004) and NMR coupling constants (J values for trans double bonds typically range 12–16 Hz, while cis bonds show 8–12 Hz). For example, this compound exhibits a distinct peak at δ 5.4 ppm in <sup>1</sup>H-NMR spectra .

Advanced Research Questions

Q. How can conflicting data on this compound concentrations in plant species be reconciled?

- Methodological Answer : Variations in reported concentrations (e.g., 0.02% in Ruta graveolens vs. 11.6% in Rosa species) arise from differences in plant physiology , environmental stress , or extraction protocols . Standardize protocols by using internal standards (e.g., deuterated analogs) and control for variables like harvest time and tissue age. Statistical tools like multivariate analysis can isolate contributing factors .

Q. What experimental designs are optimal for studying this compound’s ecological roles in insect behavior?

- Methodological Answer : Conduct olfactometer bioassays with synthetic blends. For example, a 4-component blend (6-methyl-5-hepten-2-one, this compound, linalool, geraniol) attracts Sirex noctilio wasps, while adding ρ-anisaldehyde targets Ibalia leucospoides. Field validation requires release rate optimization (e.g., 1–10 µg/hr) to mimic natural emission levels .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC-UV or GC-FID monitoring. Evidence suggests storage at +20°C in amber vials minimizes isomerization, but long-term data is lacking. Advanced studies should quantify degradation products (e.g., hexenol) and model shelf-life using Arrhenius equations .

Q. What regulatory considerations apply to this compound in food and fragrance research?

- Methodological Answer : Compliance with FAO/WHO JECFA standards (listed under FEMA No. 2565) requires purity ≥96% and absence of toxic impurities (e.g., phthalates). Safety assessments must include Ames tests for mutagenicity and dermal sensitization assays per OECD guidelines. Regulatory submissions should reference CAS 3681-82-1 and EC 222-962-2 .

Research Gaps and Future Directions

- Stereoselective Synthesis : Develop enzymatic acetylation using lipases (e.g., Candida antarctica) for greener production .

- Ecological Interactions : Investigate synergies with other green leaf volatiles (e.g., (Z)-3-hexenol) in tritrophic interactions .

- Stability in Formulations : Study microencapsulation to enhance stability in fragrance matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.